4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine
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Overview
Description
4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine is a complex organic compound with a molecular formula of C17H21N3O3 This compound features a unique structure that combines a pyrimidine ring with a piperidine moiety, linked through an ether bond to a dimethylfuran carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the coupling of this intermediate with the pyrimidine ring under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine
- 4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-2-yl]oxy}-2-methylpyrimidine
Uniqueness
4-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]oxy}-2-methylpyrimidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-9-15(12(2)22-11)17(21)20-8-4-5-14(10-20)23-16-6-7-18-13(3)19-16/h6-7,9,14H,4-5,8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYOWEGEPFNKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)OC3=NC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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